molecular formula C21H27FN2O B5375206 [4-(1-ADAMANTYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE

[4-(1-ADAMANTYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE

Cat. No.: B5375206
M. Wt: 342.4 g/mol
InChI Key: JRFWPIUEJFMSSO-UHFFFAOYSA-N
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Description

4-(1-ADAMANTYL)PIPERAZINOMETHANONE: is a synthetic organic compound that features a unique combination of adamantyl and piperazino groups attached to a fluorophenyl methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE typically involves the following steps:

    Formation of the Adamantyl Group: The adamantyl group is introduced through a reaction involving adamantane derivatives. For example, 1-adamantylamine can be synthesized from adamantane via nitration, reduction, and subsequent amination.

    Piperazine Derivative Formation: The piperazine ring is formed by reacting ethylenediamine with appropriate reagents to yield piperazine.

    Coupling Reaction: The adamantyl group is then coupled with the piperazine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate.

    Introduction of the Fluorophenyl Methanone Group:

Industrial Production Methods

Industrial production of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of adamantanone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the fluorophenyl methanone moiety, converting it to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of adamantanone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(1-ADAMANTYL)PIPERAZINOMETHANONE serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for investigating interactions with biological macromolecules.

Medicine

In medicinal chemistry, 4-(1-ADAMANTYL)PIPERAZINOMETHANONE is explored for its potential therapeutic properties. It may act as a lead compound for the development of drugs targeting specific receptors or enzymes.

Industry

In the materials science industry, the compound can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence binding affinity and selectivity. The piperazine ring can interact with receptors or enzymes, while the fluorophenyl methanone moiety can participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl groups but lacks the adamantyl moiety.

    Adamantanone Derivatives: Compounds with similar adamantyl structures but different functional groups.

    Fluorophenyl Methanone Derivatives: Compounds with similar fluorophenyl methanone cores but different substituents.

Uniqueness

The uniqueness of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE lies in its combination of the adamantyl, piperazine, and fluorophenyl methanone groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O/c22-19-3-1-18(2-4-19)20(25)23-5-7-24(8-6-23)21-12-15-9-16(13-21)11-17(10-15)14-21/h1-4,15-17H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFWPIUEJFMSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)F)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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